molecular formula C11H14N4O2 B1491701 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098074-41-8

6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1491701
CAS No.: 2098074-41-8
M. Wt: 234.25 g/mol
InChI Key: OPGIEKHRQFQCEB-UHFFFAOYSA-N
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Description

6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyrimidine-dione structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with ethyl acetoacetate under basic conditions. The reaction proceeds through a cyclization process, forming the tetrahydropyrimidine-dione ring .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of efficient catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-phenylprop-2-en-1-one
  • 3-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one

Uniqueness

6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydropyrimidine-dione ring system differentiates it from other pyrazole derivatives, potentially leading to unique interactions with biological targets .

Biological Activity

The compound 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-component reactions that yield various derivatives with potential biological activities. The synthetic pathways often include the use of pyrazole and tetrahydropyrimidine moieties, which are known for their pharmacological properties. Characterization is usually performed using techniques like NMR and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit notable anticancer properties. For instance:

  • Case Study : A derivative similar to our compound was tested against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicated significant cytotoxicity, with values ranging from 30.68 μM to 70.65 μM for several derivatives compared to doxorubicin (71.8 μM) .
CompoundCell LineIC50 (μM)
DoxorubicinMCF771.8
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl derivativeMCF730.68 - 70.65
Similar derivativeHCT116201.45

This suggests that modifications to the pyrazole and tetrahydropyrimidine structures can enhance anticancer activity.

Antioxidant Activity

In addition to anticancer effects, some studies have evaluated the antioxidant properties of related compounds using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). These compounds showed promising antioxidant activity at low concentrations, indicating their potential as protective agents against oxidative stress .

Antimicrobial Properties

The biological activity of tetrahydropyrimidine derivatives has also been explored in terms of antimicrobial efficacy. Certain derivatives have demonstrated effectiveness against various bacterial strains, suggesting a broad spectrum of antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological effects of these compounds. Key factors influencing activity include:

  • Substituents on the Pyrazole Ring : Variations in substituents can significantly alter potency and selectivity against cancer cells.
  • Tetrahydropyrimidine Modifications : Changes in the ethyl group or other substituents on the tetrahydropyrimidine core can enhance solubility and bioavailability.

Properties

IUPAC Name

6-(1,5-dimethylpyrazol-3-yl)-3-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-4-15-10(16)6-8(12-11(15)17)9-5-7(2)14(3)13-9/h5-6H,4H2,1-3H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGIEKHRQFQCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=NN(C(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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